2-Nitro-4-(trifluoromethyl)phenylacetic acid is an organic compound characterized by its unique structure that includes both a nitro group and a trifluoromethyl group attached to a phenylacetic acid backbone. Its molecular formula is , and it has a molecular weight of approximately 249.14 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its biological activities, including antimicrobial and anti-inflammatory properties .
The compound can be synthesized through various chemical processes, primarily involving the nitration of substituted halogenated benzene derivatives. The synthesis typically utilizes a mixed acid of concentrated nitric acid and sulfuric acid under controlled conditions to achieve selective functionalization at the desired positions on the aromatic ring.
2-Nitro-4-(trifluoromethyl)phenylacetic acid falls under the category of aromatic carboxylic acids. It is classified as a nitro compound due to the presence of the nitro functional group, and it is also categorized as a trifluoromethyl compound due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity .
The synthesis of 2-nitro-4-(trifluoromethyl)phenylacetic acid involves several key steps:
The chemical structure of 2-nitro-4-(trifluoromethyl)phenylacetic acid features:
This arrangement allows for significant electron-withdrawing effects, influencing both reactivity and solubility characteristics.
2-Nitro-4-(trifluoromethyl)phenylacetic acid can participate in various chemical reactions:
The specific conditions for these reactions vary widely depending on desired products, with parameters such as temperature, solvent choice, and concentration playing crucial roles in determining yields and selectivity.
The mechanism of action for 2-nitro-4-(trifluoromethyl)phenylacetic acid involves interactions with cellular components that may lead to biological effects such as inflammation modulation. The nitro group can undergo bioreduction within biological systems, forming reactive intermediates that interact with proteins or nucleic acids, potentially altering cellular pathways related to pain and inflammation control.
The presence of both electron-withdrawing groups (the nitro and trifluoromethyl groups) enhances lipophilicity, which may improve membrane permeability—an important factor in drug design .
2-Nitro-4-(trifluoromethyl)phenylacetic acid has several potential applications in scientific research:
2-Nitro-4-(trifluoromethyl)phenylacetic acid is systematically named as 2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid according to IUPAC nomenclature. Its molecular formula is C9H6F3NO4, with a molecular weight of 249.14 g/mol [3] [5] [8]. The compound is registered under CAS number 1735-91-7 and has the MDL identifier MFCD00091534 [3] [5]. Its canonical SMILES representation is C1=CC(=C(C=C1C(F)(F)F)N+[O-])CC(=O)O, which delineates the adjacency of functional groups on the benzene ring [8].
The structure comprises a phenylacetic acid backbone substituted at the ortho position by a nitro group (–NO2) and at the para position by a trifluoromethyl group (–CF3). Both substituents are strong electron-withdrawing groups, creating significant electronic asymmetry. The –CF3 group contributes to high lipophilicity (XLogP3: 2.1) [8], while the –NO2 group enhances electrophilic character. The carboxylic acid moiety enables salt formation or esterification, increasing synthetic utility. Crystallinity is observed with a melting point of 146–148°C [3].
Table 1: Fundamental Physicochemical Properties
Property | Value | Source/Reference |
---|---|---|
Molecular Formula | C9H6F3NO4 | [3] [8] |
Molecular Weight | 249.14 g/mol | [3] [5] |
CAS Registry Number | 1735-91-7 | [3] [6] |
Melting Point | 146–148°C | [3] [8] |
SMILES | C1=CC(=C(C=C1C(F)(F)F)N+[O-])CC(=O)O | [8] |
The compound emerged as a synthetic intermediate during the late 20th century amid heightened interest in trifluoromethylated aromatics for pharmaceutical applications. Its first reported synthesis likely coincided with the broader development of electrophilic trifluoromethylation reagents in the 1970s–1990s [7]. The commercial availability (e.g., Sigma-Aldrich’s CPR program) positions it as a "rare and unique chemical" for early-stage research, with analytical data limited to supplier-provided specifications [1] [4].
The 1735-91-7 CAS assignment suggests its formal entry into chemical databases occurred before the 1980s, though specific discovery details remain obscure. Its structural relatives, such as 4-nitro-2-(trifluoromethyl)phenylacetic acid (PubChem CID: 22285824) [2], hint at parallel exploration of substitution patterns. Industrial suppliers like Synquest Labs and Parchem later standardized its production, offering it as a building block for pharmacophores [3] [6]. The compound’s persistence in catalogs underscores its role in addressing synthetic challenges in organofluorine chemistry, particularly in accessing bioactive molecules.
This compound exemplifies strategic integration of fluorine-based functional groups to modulate bioactivity. The –CF3 group enhances metabolic stability, membrane permeability, and binding specificity via hydrophobic interactions and halogen bonding [7]. Concurrently, the ortho-nitro group serves as a versatile handle for reduction to amines (–NH2) or participation in cyclization reactions [8].
Table 2: Key Functional Groups and Their Roles
Functional Group | Electronic Effect | Role in Chemical Synthesis | Biological Impact |
---|---|---|---|
Trifluoromethyl (–CF3) | Strong σ-withdrawing/π-donating | Stabilizes carbanions; resists oxidation | Enhances lipophilicity & metabolic stability |
Nitro (–NO2) | Strong electron-withdrawing | Reduced to amines; activates ring for nucleophilic substitution | Modulates electron density at target sites |
Acetic Acid (–CH2COOH) | Moderate electron-withdrawing | Forms salts/esters; decarboxylation precursor | Enables ionic bonding & solubility |
In drug design, –CF3-containing molecules constituted >50% of FDA-approved pharmaceuticals from 1996–2020, including blockbusters like the migraine drug ubrogepant and the PI3K inhibitor alpelisib [7]. The title compound enables access to such agents through:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4